KRAS G12C inhibitor 17
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Overview
Description
KRAS G12C inhibitor 17 is a small molecule designed to target the KRAS G12C mutation, a common mutation in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is frequently found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound specifically binds to the mutant KRAS protein, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 17 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, enhancing the compound’s binding affinity and specificity for the KRAS G12C mutant protein.
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Reaction conditions such as temperature, solvent, and catalyst are optimized to maximize yield and minimize impurities.
Scale-up of reactions: The reactions are scaled up using larger reactors and continuous flow systems to produce the compound in kilogram quantities.
Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 17 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its biological activity .
Scientific Research Applications
KRAS G12C inhibitor 17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell lines.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a potential cancer therapeutic.
Industry: Applied in the development of new cancer treatments and in the study of drug resistance mechanisms
Mechanism of Action
KRAS G12C inhibitor 17 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated to a glycine in the G12C variant. This binding locks the KRAS protein in its inactive GDP-bound state, preventing the activation of downstream signaling pathways such as the MAPK and PI3K pathways. By inhibiting these pathways, the compound effectively blocks cancer cell proliferation and survival .
Comparison with Similar Compounds
KRAS G12C inhibitor 17 can be compared with other KRAS G12C inhibitors such as sotorasib and adagrasib. While all these compounds target the same mutation, this compound may have unique properties such as:
Binding affinity: It may exhibit higher or more selective binding affinity for the KRAS G12C mutant protein.
Efficacy: It may demonstrate improved efficacy in preclinical and clinical studies.
Safety profile: It may have a different safety profile, with fewer or less severe side effects
Similar compounds include:
Sotorasib: The first FDA-approved KRAS G12C inhibitor.
Adagrasib: Another KRAS G12C inhibitor currently in clinical trials.
RM-018: A novel KRAS G12C inhibitor with a different mechanism of action
Properties
Molecular Formula |
C24H20ClF2N3O3 |
---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
1-[(4R,7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-4-methyl-9-oxa-2,5,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-5-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H20ClF2N3O3/c1-3-19(32)29-10-13-11-33-18-8-28-23-14(24(18)30(13)9-12(29)2)7-15(25)20(22(23)27)21-16(26)5-4-6-17(21)31/h3-8,12-13,31H,1,9-11H2,2H3/t12-,13-/m1/s1 |
InChI Key |
VUKUQOCNPKSWQJ-CHWSQXEVSA-N |
Isomeric SMILES |
C[C@@H]1CN2[C@H](CN1C(=O)C=C)COC3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl |
Canonical SMILES |
CC1CN2C(CN1C(=O)C=C)COC3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl |
Origin of Product |
United States |
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